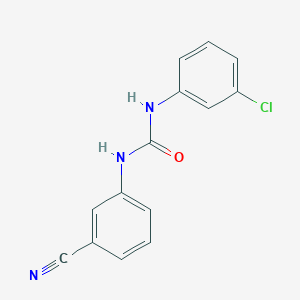
N-(3-methylbutyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-2-nitrobenzamide, also known as NMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NMBA belongs to the class of nitroaromatic compounds and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutyl)-2-nitrobenzamide is not fully understood. However, it has been suggested that N-(3-methylbutyl)-2-nitrobenzamide exerts its biological activities through the modulation of various signaling pathways. For example, N-(3-methylbutyl)-2-nitrobenzamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-methylbutyl)-2-nitrobenzamide has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects
N-(3-methylbutyl)-2-nitrobenzamide has been found to exhibit various biochemical and physiological effects. For example, N-(3-methylbutyl)-2-nitrobenzamide has been found to induce apoptosis in cancer cells by activating the caspase cascade. N-(3-methylbutyl)-2-nitrobenzamide has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3-methylbutyl)-2-nitrobenzamide has been found to improve liver function by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-methylbutyl)-2-nitrobenzamide in lab experiments is its relatively low toxicity. N-(3-methylbutyl)-2-nitrobenzamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed. Additionally, N-(3-methylbutyl)-2-nitrobenzamide is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using N-(3-methylbutyl)-2-nitrobenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-(3-methylbutyl)-2-nitrobenzamide. One area of interest is the development of N-(3-methylbutyl)-2-nitrobenzamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of N-(3-methylbutyl)-2-nitrobenzamide. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of N-(3-methylbutyl)-2-nitrobenzamide in vivo. Finally, the development of novel synthetic methods for N-(3-methylbutyl)-2-nitrobenzamide and its derivatives may lead to the discovery of new compounds with improved biological activities.
Métodos De Síntesis
The synthesis of N-(3-methylbutyl)-2-nitrobenzamide involves the reaction of 3-methylbutylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide formation mechanism, resulting in the formation of N-(3-methylbutyl)-2-nitrobenzamide. The purity of N-(3-methylbutyl)-2-nitrobenzamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. N-(3-methylbutyl)-2-nitrobenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(3-methylbutyl)-2-nitrobenzamide has been found to possess antioxidant and hepatoprotective properties.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)7-8-13-12(15)10-5-3-4-6-11(10)14(16)17/h3-6,9H,7-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSMATQCVJQTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)



![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)



![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)